L-Allo-isoleucine-d10
Description
Contextualization of L-Allo-isoleucine Stereoisomers and Deuterated Analogs
Isoleucine is an amino acid characterized by the presence of two chiral centers, which gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.netrsc.org L-isoleucine is the naturally occurring and proteinogenic form. rsc.org L-allo-isoleucine, its diastereomer, is typically found in only trace amounts in healthy individuals. wikipedia.orgchemsrc.com However, its concentration is significantly elevated in patients with Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids. nih.govnih.govhmdb.ca
Deuterated analogs, such as L-Allo-isoleucine-d10, are molecules where ten of the hydrogen atoms have been replaced by deuterium (B1214612). caymanchem.com This isotopic substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it invaluable for specific analytical techniques. pnas.org
Rationale for Deuterium Labeling in Advanced Scientific Inquiry
The primary advantage of deuterium labeling lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS). caymanchem.comckisotopes.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog is added to a sample. caymanchem.com Because the deuterated and non-deuterated forms of the compound behave almost identically during sample preparation and analysis, any loss of the target analyte can be accurately corrected by measuring the recovery of the deuterated standard. This ensures high precision and accuracy in the quantification of the native compound. ckisotopes.com
Furthermore, deuterium labeling is instrumental in metabolic research for tracing the metabolic fate of molecules. pnas.org By introducing a deuterated compound into a biological system, researchers can follow its conversion into various metabolites, providing insights into metabolic pathways and enzyme kinetics. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to study reaction mechanisms. pnas.org
Historical Development and Significance of this compound as a Research Tool
The significance of L-allo-isoleucine as a biomarker for MSUD spurred the development of reliable methods for its quantification. nih.govhmdb.ca This, in turn, created a demand for a suitable internal standard, leading to the synthesis of this compound. While the precise historical timeline of its first synthesis is not extensively documented in readily available literature, the broader development of deuterated amino acids for research purposes has been ongoing for several decades. pnas.orgresearchgate.net
The use of this compound has become particularly important in newborn screening programs for MSUD. medchemexpress.commedchemexpress.com These programs rely on the accurate measurement of L-allo-isoleucine levels in blood spots, where the use of a deuterated internal standard is critical for achieving the necessary sensitivity and specificity. Beyond its role in clinical diagnostics, this compound is also employed in research investigating the pathophysiology of MSUD and the efficacy of different treatment strategies. nih.govnih.gov Studies have utilized isotopically labeled isoleucine to understand the in vivo formation of L-allo-isoleucine. nih.govnih.gov
Physicochemical Properties of L-Allo-isoleucine and its Deuterated Analog
| Property | L-Allo-isoleucine | This compound |
| Molecular Formula | C6H13NO2 | C6H3D10NO2 |
| Molecular Weight | 131.17 g/mol | 141.23 g/mol szabo-scandic.comlgcstandards.com |
| CAS Number | 1509-34-8 medchemexpress.com | 202529-06-4 szabo-scandic.comlgcstandards.com |
| Appearance | White solid wikipedia.org | Solid caymanchem.com |
| Melting Point | 285 °C (decomposes) wikipedia.org | Not specified |
| Boiling Point | 225.8 °C at 760 mmHg chemsrc.com | Not specified |
Properties
Molecular Formula |
C₆H₃D₁₀NO₂ |
|---|---|
Molecular Weight |
141.23 |
Synonyms |
Alloisoleucine-d10; Alloisoleucine, L-d10; (2S,3R)-2-Amino-3-methylpentanoic Acid-d10; (3R)-LS-Isoleucine-d10; Allo-L-Isoleucine-d10; L(+)-Alloisoleucine-d10; Allo-L-Isoleucine-d10; Threo-L-Isoleucine-d10; L-Norvaline-d10; , 3-Methyl-threo-_x000B_L-allo-Iso |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Allo Isoleucine D10 and Its Chiral Variants
Chemoenzymatic Synthesis Approaches for Stereoisomeric Control
Chemoenzymatic synthesis provides a powerful toolkit for achieving high stereoselectivity in the synthesis of complex molecules like L-Allo-isoleucine-d10. This approach leverages the inherent specificity of enzymes to control chiral centers, a task that can be challenging for traditional chemical methods.
A notable enzymatic system for stereoselective deuteration involves a dual-protein catalyst responsible for the biosynthesis of L-allo-isoleucine (L-allo-Ile). wisc.edu Research has shown that an aminotransferase (DsaD) can work in conjunction with a partner protein (DsaE) to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids. wisc.edu When L-isoleucine is incubated with the DsaD and DsaE proteins in deuterium (B1214612) oxide (D₂O), a mixture of d₂-L-isoleucine and d₂-L-allo-isoleucine is produced. wisc.edu This demonstrates the system's ability to perform epimerization at the Cα-position, which is crucial for converting an L-isoleucine precursor into the L-allo configuration. The stereoselectivity of the H/D exchange is strictly controlled, ensuring the retention of the L-configuration at the alpha carbon. wisc.edunih.gov
Other enzymatic strategies have also been employed. For instance, L-amino acid oxidases (LAAOs) can be used in chemoenzymatic reactions to produce D-amino acids from their L- or racemic counterparts. nih.gov While the direct application to this compound synthesis from a deuterated precursor would require a specific LAAO, the principle of using an oxidase to form an intermediate keto acid, followed by a stereoselective reduction, is a viable pathway. nih.gov Another established method involves the resolution of a racemic mixture of acetylated amino acids using enzymes like hog kidney acylase, which selectively hydrolyzes one stereoisomer, allowing for the separation of the desired chiral variant. rsc.org
Table 1: Enzymatic Systems for Stereoselective Synthesis and Deuteration
| Enzyme System | Function | Application to L-Allo-isoleucine | Key Findings & Citations |
| DsaD/DsaE | Cα and Cβ H/D Exchange, Epimerization | Catalyzes the conversion of L-isoleucine to a mixture including d₂-L-allo-isoleucine in a D₂O medium. | Demonstrates high site- and stereoselectivity for deuteration. wisc.edunih.gov |
| L-amino acid oxidase (LAAO) | Oxidation of L-amino acids to keto acids | Can be used to generate a keto-acid precursor from a deuterated L-amino acid, followed by stereoselective amination. | HTAncLAAO2 variant shows high stability and activity, suitable for chemoenzymatic synthesis. nih.gov |
| Hog Kidney Acylase | Resolution of N-acetylated amino acids | Can resolve an epimeric mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. | An effective method for separating diastereomers to obtain pure D-alloisoleucine. rsc.org |
| Hydantoinase | Stereoselective hydrolysis of hydantoins | D-hydantoinase can selectively hydrolyze D-isoleucine hydantoin (B18101) from a diastereomeric mixture, enabling isolation of the allo-isomer. | Allows for the production of single diastereomers of isoleucine in high purity. google.com |
Total Stereoselective Synthesis Techniques for Deuterated Amino Acids
Total synthesis offers a pathway to deuterated amino acids that is not reliant on enzymatic resolution. These methods build the molecule from the ground up, incorporating deuterium and establishing stereocenters through controlled chemical reactions.
One innovative approach is the use of organophotoredox catalysis. nih.gov This radical-based strategy allows for the convergent synthesis of enantioenriched α-deuterated α-amino acids from readily available carboxylic acids and a chiral methyleneoxazolidinone fragment. The process enables the simultaneous and highly diastereoselective incorporation of both a bulky side chain and a deuterium atom at the α-position. nih.gov
Synthesis can also begin from a chiral precursor that already contains one of the required stereocenters. For example, D-alloisoleucine has been synthesized from (S)-2-methylbutan-1-ol. This approach establishes the C-3 stereochemistry from the starting material, with subsequent chemical steps building the rest of the amino acid structure. rsc.org
Another powerful technique involves the use of hydantoins. A diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin can be created from a suitable starting material. A D-hydantoinase enzyme can then be used to selectively hydrolyze the D-isoleucine hydantoin. Under epimerizing conditions, the remaining L-allo-isoleucine hydantoin continuously converts to the D-isoleucine form, which is then consumed, driving the reaction toward a single N-carbamoyl-D-isoleucine product, which can be further processed. google.com A similar strategy could be adapted to isolate the desired L-allo-isoleucine diastereomer.
Strategies for Precise Deuterium Atom Incorporation
Achieving the specific "d10" labeling in L-Allo-isoleucine requires methods that can saturate the molecule's side chain with deuterium. Several strategies for deuterium incorporation have been developed, ranging from H/D exchange on existing molecules to building molecules from deuterated precursors. researchgate.net
A common and robust method is catalytic hydrogen-deuterium exchange, where a molecule is exposed to deuterium oxide (D₂O) at high temperatures and pressures in the presence of a metal catalyst, such as platinum or palladium on carbon. ansto.gov.auepj-conferences.org This technique is effective for generating perdeuterated building blocks that can then be used in a larger synthesis. For this compound, a deuterated precursor like 2-methylbutanoic acid could be synthesized via this method and then converted to the final amino acid.
Reductive amination or, more specifically, reductive deutero-amination, is another key strategy. This involves reacting an α-keto acid with an amine in the presence of a deuterium source. repec.org A bio-inspired method using a calcium-HFIP-mediated system with d₂-Hantzsch ester as the deuterium source has shown remarkable efficiency, achieving over 99% deuteration for N-α-deuterated amino acids. repec.org
Late-stage deuteration offers an alternative by introducing deuterium into a fully formed molecule. One such method uses an aqueous alkaline phosphate (B84403) solution (pH 12-13) to facilitate the deuteration of non-exchangeable backbone sites in peptides and proteins. rsc.org While this method has shown site and structure selectivity, its application to small molecules like free amino acids would need specific investigation. rsc.org
Table 2: Deuterium Incorporation Strategies
| Method | Deuterium Source | Description | Citation(s) |
| Catalytic H/D Exchange | D₂O | Exposing a precursor to D₂O at high temperature and pressure with a metal catalyst (e.g., Pd/C) to achieve high levels of deuteration. | ansto.gov.au |
| Reductive Deutero-amination | d₂-Hantzsch ester, D₂ gas | Reaction of an α-oxo-carbonyl compound with an amine using a deuterium source to form a deuterated amino acid. | researchgate.netrepec.org |
| Enzyme-Catalyzed H/D Exchange | D₂O | Utilizes enzymes like the DsaD/DsaE system to catalyze site-selective deuterium incorporation directly onto an amino acid substrate. | wisc.edunih.gov |
| Alkaline Phosphate Solution | D₂O | A late-stage method that uses a high pH phosphate solution to achieve deuteration at non-exchangeable sites. | rsc.org |
Methodologies for Analytical Purification and Comprehensive Characterization of Synthetic Products
Following synthesis, the crude product must be purified and its identity, isotopic enrichment, and stereochemical purity must be rigorously confirmed.
Purification: High-performance liquid chromatography (HPLC) is a primary tool for the purification of amino acids. ansto.gov.au Reverse-phase chromatography, where the stationary phase is nonpolar, is particularly effective for separating the target compound from unreacted starting materials and byproducts. wisc.edu Thin-layer chromatography (TLC) can also be used for monitoring reaction progress and for preliminary purity assessment. ansto.gov.au
Characterization: A comprehensive characterization of this compound involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural verification and site-specific analysis of deuteration.
¹H NMR: In a highly deuterated compound like this compound, ¹H NMR is used to quantify the residual proton signals against an internal standard, providing a measure of deuterium incorporation. epj-conferences.orgnih.gov
²H (Deuterium) NMR: For compounds with high deuterium enrichment (>98 atom%), ²H NMR is a powerful alternative. It directly observes the deuterium nuclei, providing clear structural information and allowing for the identification of impurities without interference from proton signals. sigmaaldrich.com
¹³C NMR: Deuterium substitution causes a small but measurable isotopic shift in the resonance of adjacent ¹³C nuclei. By using ¹³C NMR with both proton and deuterium decoupling, it is possible to resolve the signals from different isotopologues, allowing for the quantification of deuterium content at specific sites within the molecule. nih.gov
Sophisticated Analytical Techniques for L Allo Isoleucine D10 in Research
Mass Spectrometry-Based Quantitative Analysis Methodologies
Mass spectrometry (MS) stands as a cornerstone for the detection and quantification of L-Allo-isoleucine-d10. The mass difference imparted by the deuterium (B1214612) labels allows for clear differentiation from its endogenous, unlabeled counterpart.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Isomeric Discrimination
The accurate quantification of L-Allo-isoleucine is often complicated by the presence of its isomers, particularly L-isoleucine, L-leucine, and 3-hydroxyproline, which are isobaric, meaning they have the same nominal mass. revvity.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique to overcome this challenge. nih.gov Chromatographic separation is essential as these isomers can have nearly identical MS/MS fragmentation patterns. shimadzu.com
Modern LC-MS/MS methods utilize advanced column chemistries, such as mixed-mode chromatography, to achieve baseline separation of these isomers without the need for cumbersome derivatization or ion-pairing agents. lcms.cznih.gov For instance, a gradient LC-MS/MS method can successfully separate 3-hydroxyproline, L-Allo-isoleucine, L-isoleucine, and L-leucine, allowing for their individual quantification. revvity.com This separation is paramount in clinical diagnostics, as the presence of L-Allo-isoleucine is a pathognomonic marker for Maple Syrup Urine Disease (MSUD), and distinguishing it from other branched-chain amino acids (BCAAs) is crucial for accurate diagnosis. revvity.comlcms.czhmdb.ca Research has demonstrated LC-MS/MS methods that can quantify up to 47 amino acids in a single run, including the specific separation of leucine, isoleucine, and alloisoleucine. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance Measurements
Gas chromatography-mass spectrometry (GC-MS) is another robust technique employed for the analysis of amino acids like this compound. caymanchem.comcaymanchem.com In many GC-MS applications, derivatization of the amino acids is performed to increase their volatility and thermal stability, which is necessary for gas-phase analysis. Following separation on the GC column, the mass spectrometer measures the abundance of the deuterated this compound relative to its non-labeled counterpart. This allows for precise quantification. For example, a targeted GC-MS assay using selected ion monitoring (SIM) has been developed to quantify the ratio of allo-isoleucine to its precursor, isoleucine. researchgate.net
Role as an Internal Standard in High-Precision Quantitative Assays
One of the primary applications of this compound is its use as an internal standard in quantitative assays. caymanchem.comcaymanchem.com An ideal internal standard co-elutes chromatographically with the analyte of interest and behaves similarly during sample preparation and ionization, but is mass-distinguishable. This compound fulfills these criteria perfectly for the quantification of unlabeled L-Allo-isoleucine. By adding a known amount of this compound to a sample, any loss of the analyte during extraction or variations in instrument response can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This significantly improves the accuracy and precision of the quantification. caymanchem.com This approach is widely used in newborn screening for MSUD and in metabolic research. revvity.comotsuka.co.jp
Below is a table showing typical mass spectrometer conditions for monitoring L-Allo-isoleucine and its deuterated internal standard, this compound.
| Analyte | Monitored Positive Ion Transition (m/z) | Declustering Potential (DP) | Focusing Potential (FP) | Collision Energy (CE) (eV) | Collision-Cell Exit Potential (CXP) |
| Allo-Ile/Ile/Leu | 132.10 / 86.1 | 26 | 6.5 | 13 | 4 |
| Allo-Ile-d10 | 142.23 / 96.3 | 26 | 6.5 | 13 | 4 |
| Val | 118.18 / 72.2 | 31 | 4 | 17 | 4 |
| Val-d8 | 126.25 / 80.2 | 31 | 4 | 17 | 4 |
| Leu-d3 | 135.30 / 89.2 | 26 | 6.5 | 13 | 4 |
| Data adapted from a method for resolving Allo-isoleucine in dried blood spots. aphl.org |
Principles and Applications of Isotope-Dilution Mass Spectrometry (IDMS)
Isotope-Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique that leverages isotopically labeled compounds like this compound. The principle involves adding a known quantity of the labeled standard (the "spike") to a sample containing the unlabeled analyte. plos.org After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry (typically LC-MS/MS or GC-MS). revvity.complos.org
The ratio of the mass spectrometric signals of the unlabeled analyte to the labeled standard is measured. Since the amount of the added labeled standard is known, the unknown concentration of the native analyte in the original sample can be calculated with high accuracy and precision. IDMS effectively compensates for matrix effects and analyte loss during sample preparation. This high-precision method is critical in clinical chemistry for establishing reference measurement procedures and for the accurate quantification of biomarkers like branched-chain amino acids in physiological fluids. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and stereochemistry of molecules, including this compound. isotope.comisotope.comlabmix24.comisotope.com
¹H and ¹³C NMR Spectral Analysis for Configurational Assignment
The key challenge with isoleucine is the presence of two stereocenters (the α-carbon and the β-carbon), leading to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). Distinguishing between the diastereomers (isoleucine vs. allo-isoleucine) is possible using standard ¹H and ¹³C NMR spectroscopy. rsc.org
Research has shown that the chemical shifts and coupling constants of the proton and carbon at the α-stereocenter are diagnostic for differentiating between isoleucine and allo-isoleucine residues. rsc.orgresearchgate.net A consistent trend is observed where the α-proton (α-CH) of an allo-isoleucine residue has a higher chemical shift (appears further downfield) in the ¹H NMR spectrum compared to the α-proton of an isoleucine residue. Conversely, in the ¹³C NMR spectrum, the α-carbon of an allo-isoleucine residue exhibits a lower chemical shift (appears further upfield) than the corresponding carbon in an isoleucine residue. researchgate.net This provides a straightforward and non-destructive method for assigning the relative configuration at the β-carbon.
The table below summarizes the observed trends in NMR chemical shifts for distinguishing between Isoleucine and Allo-isoleucine configurations.
| Nucleus | Configuration | Observed Chemical Shift Trend |
| α-CH Proton (¹H) | allo-Isoleucine | Higher Chemical Shift (Downfield) |
| Isoleucine | Lower Chemical Shift (Upfield) | |
| α-CH Carbon (¹³C) | allo-Isoleucine | Lower Chemical Shift (Upfield) |
| Isoleucine | Higher Chemical Shift (Downfield) | |
| Data based on comparative NMR analysis of isoleucine and allo-isoleucine residues. researchgate.net |
Application in Probing Epimerization Mechanisms and Rates
The epimerization of L-isoleucine to L-allo-isoleucine is a significant biochemical transformation, and the use of isotopically labeled compounds like this compound is instrumental in elucidating the underlying mechanisms and reaction kinetics.
Detailed research findings have emerged from studying enzymatic systems that catalyze this epimerization. One such system involves a dual-protein complex, comprising the aminotransferase DsaD and a partner protein DsaE, which is responsible for the biosynthesis of L-allo-isoleucine. nih.govresearchgate.net By conducting the epimerization reaction in deuterium oxide (D₂O), researchers can track the incorporation of deuterium into the amino acid structure, providing insights into the stereochemical course of the reaction.
In the presence of both DsaD and DsaE, L-isoleucine undergoes deuteration at both the α- and β-carbon positions, leading to the formation of d₂-2,3-l-allo-Ile. nih.gov This observation supports a mechanism involving sequential proton abstraction and deuteration events at both chiral centers. The reaction proceeds through a ketimine intermediate, and the binding of DsaE to DsaD appears to modulate the enzyme's activity, slowing the rate of α-deuteration and allowing the slower β-epimerization to occur. researchgate.net
Kinetic analyses of this enzymatic system have provided quantitative data on the rates of these processes. The catalytic efficiency (kcat/KM) and the individual kinetic parameters, kcat and KM, are crucial for understanding the enzyme's substrate specificity and catalytic power.
| Condition | Parameter | Value | Unit |
|---|---|---|---|
| DsaD alone (Cα-deuteration) | kcat | 1.04 ± 0.04 | s⁻¹ |
| KM | 0.7 ± 0.1 | mM | |
| DsaD with 1 equiv. DsaE (Cβ-deuteration) | kcat | 0.07 ± 0.007 | s⁻¹ |
| KM | 2.4 ± 0.68 | mM | |
| DsaD with 5 equiv. DsaE (Cβ-deuteration) | kcat | - | - |
| KM | 0.2 ± 0.01 | mM |
Another relevant enzyme, isoleucine 2-epimerase from Lactobacillus species, has also been characterized. This enzyme catalyzes the epimerization of L-isoleucine to D-allo-isoleucine. researchgate.netasm.org While the product is a different stereoisomer, the kinetic data obtained from studying this enzyme contribute to the broader understanding of isoleucine epimerization.
| Substrate | Parameter | Value | Unit |
|---|---|---|---|
| L-Isoleucine | Vmax | 153 | μmol·min⁻¹·mg⁻¹ |
| KM | 5.00 | mM | |
| D-allo-Isoleucine | Vmax | 286 | μmol·min⁻¹·mg⁻¹ |
| KM | 13.2 | mM |
Advanced Chromatographic Separation Techniques for Chiral Purity Determination
Ensuring the chiral purity of this compound is paramount for its use in research. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are employed for this purpose. The challenge lies in separating the four stereoisomers of isoleucine: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.
Several strategies have been developed to achieve this separation. One approach involves the use of chiral stationary phases (CSPs). For instance, crown ether-based columns, such as CROWNPAK CR-I(+) and CR-I(-), have demonstrated the ability to separate D- and L-amino acids. mdpi.comshimadzu.eu With the CR-I(+) column, the D-form typically elutes before the L-form. mdpi.com
Another effective method is pre-column derivatization with a chiral reagent, which converts the enantiomers into diastereomers that can be separated on a standard achiral column. A novel chiral resolution labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), has been successfully used for the separation and identification of all four isoleucine stereoisomers by LC-MS. jst.go.jpjst.go.jpnih.gov This method utilizes a pentabromobenzyl-modified silica (B1680970) gel (PBr) column and a gradient elution with a mobile phase consisting of methanol (B129727) and water with formic acid. jst.go.jpjst.go.jp
A mixed-mode column has also been utilized in an LC-MS/MS method for the simultaneous quantification of numerous amino acids, including the specific separation of leucine, isoleucine, and alloisoleucine, without the need for derivatization or ion-pairing reagents. lcms.cz This highlights the versatility of modern column chemistries in tackling complex separation challenges.
The choice of the stationary phase and mobile phase is critical and can significantly impact the selectivity of the separation. chromatographyonline.com For example, while a C18 column may not be sufficient to separate the L-FDVDA-labeled isoleucine stereoisomers, a PBr column can achieve the desired resolution. jst.go.jp Furthermore, temperature can also be a powerful tool to modulate selectivity in chiral separations. chromatographyonline.com
The following table summarizes some of the chromatographic conditions that have been successfully employed for the separation of isoleucine stereoisomers.
| Technique | Column | Mobile Phase | Detection | Key Feature |
|---|---|---|---|---|
| HPLC with Chiral Derivatization | COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) | Gradient of 70% methanol in water (with 0.1% formic acid) and 100% methanol (with 0.1% formic acid) | UV (340 nm) and MS | Separation of all four isoleucine stereoisomers after derivatization with L-FDVDA. jst.go.jpjst.go.jp |
| LC-MS/MS | Mixed-mode Intrada Amino Acid column (150 mm) | Gradient of acetonitrile, tetrahydrofuran, and ammonium (B1175870) formate (B1220265) buffer (pH with 0.3% formic acid) | MS/MS | Quantification of 47 amino acids, including separation of leucine, isoleucine, and alloisoleucine without derivatization. lcms.cz |
| HPLC | Crownpak CR-I (+) | - | MS | Separation of L-Ile, L-allo-Ile, and L/D-Leu; co-elution of D-Ile and D-allo-Ile. mdpi.com |
Applications of L Allo Isoleucine D10 in Fundamental Biochemical and Metabolic Investigations
Isotopic Tracer Studies for Metabolic Flux Analysis (MFA) in Biological Systems
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates (fluxes) of reactions within a metabolic network. pnas.org By introducing an isotopically labeled substrate, such as L-Allo-isoleucine-d10, into a biological system, researchers can track the incorporation of the isotope label into downstream metabolites. caymanchem.com This provides a dynamic view of metabolic activity that is not achievable by simply measuring metabolite concentrations. This compound is particularly useful as an internal standard for the precise quantification of isoleucine and its diastereomers by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). rsc.org
While this compound is a specialized tracer, its application in microbial systems is rooted in the known metabolic pathways of L-allo-isoleucine. Certain microorganisms are known to produce this amino acid. For instance, various species of lactic acid bacteria, including Lactobacillus fermentum and Weissella paramesenteroides, have been shown to accumulate D-allo-isoleucine, a stereoisomer of L-allo-isoleucine. The use of isotopically labeled precursors is fundamental to understanding the biosynthetic origins of such compounds in microbes. nih.gov
In the context of MFA, introducing this compound into a microbial culture that metabolizes it allows for precise tracking of its conversion to other products. For example, in bacteria that utilize L-allo-isoleucine as a building block for natural products, the d10 label can be followed to quantify the efficiency and rate of the biosynthetic pathway, providing clear data on the carbon and nitrogen fluxes directed towards these specialized metabolites.
L-allo-isoleucine is intrinsically linked to the metabolism of L-isoleucine, an essential branched-chain amino acid (BCAA). rsc.org It is formed from L-isoleucine via transamination. rsc.org Elevated levels of L-allo-isoleucine in plasma are a pathognomonic marker for Maple Syrup Urine Disease (MSUD), a genetic disorder affecting BCAA metabolism. rsc.org
In non-human biological models of metabolic disease, this compound can be employed as a tracer to investigate the dynamics of BCAA pathways. For example, studies in obese Zucker rats, a model for obesity and insulin (B600854) resistance, have shown significant elevations in endogenous L-alloisoleucine, pointing to impairments in the branched-chain keto acid dehydrogenase complex (BCKDC). By administering this compound, researchers could quantitatively trace its metabolic fate, measuring its rate of clearance or conversion back to other intermediates. This provides more detailed kinetic information about the BCAA metabolic pathways than static concentration measurements alone.
One of the most direct applications of this compound is in the study of natural product biosynthesis where L-allo-isoleucine is a known precursor. The incorporation of this non-proteinogenic amino acid is a key step in the synthesis of several bioactive compounds in bacteria. cdnsciencepub.com
Research has established that L-allo-isoleucine is a direct precursor to coronamic acid, a component of the phytotoxin coronatine (B1215496) produced by Pseudomonas syringae. acs.org It is also a building block for peptide natural products in Streptomyces species, such as desotamide (B65381) and marformycin. cdnsciencepub.combjournal.org By supplying this compound to cultures of these bacteria, the efficiency of its incorporation into the final natural product can be precisely quantified using mass spectrometry. This allows researchers to assess the flux through the biosynthetic pathway and identify potential bottlenecks or regulatory steps.
| Natural Product | Precursor | Producing Organism | Research Focus |
| Coronatine | L-Allo-isoleucine | Pseudomonas syringae | Elucidation of the cyclization mechanism from L-allo-isoleucine to coronamic acid. acs.org |
| Desotamide | L-Allo-isoleucine | Streptomyces scopuliridis | Identification of the DsaD/DsaE enzyme pair responsible for L-allo-isoleucine synthesis. cdnsciencepub.combjournal.org |
| Marformycin | L-Allo-isoleucine | Streptomyces drozdowiczii | Identification of the MfnO/MfnH enzyme pair responsible for L-allo-isoleucine synthesis. cdnsciencepub.combjournal.org |
This table summarizes natural products confirmed to derive from L-allo-isoleucine, making their study with this compound highly relevant.
Research on Protein Turnover and Amino Acid Dynamics in In Vitro and Ex Vivo Systems
Stable isotope-labeled amino acids are standard tools for measuring rates of protein synthesis and degradation. wisc.edu However, as a non-proteinogenic amino acid, L-allo-isoleucine is not directly incorporated into proteins. Therefore, its deuterated form, this compound, is not used to measure protein turnover directly. Instead, its value lies in probing the dynamics of the free amino acid pool, particularly its relationship with the essential amino acid L-isoleucine.
In in vitro systems, such as cell cultures, or ex vivo tissue preparations, this compound can be used to study the kinetics of its formation from L-isoleucine and its subsequent metabolism. Studies using human fibroblast cultures have investigated the interconversion of L-isoleucine and L-allo-isoleucine. The introduction of this compound into such a system would allow for unambiguous tracing of its metabolic fate and the rates of its interconversion with other BCAAs and their keto-acid derivatives, providing critical data on amino acid dynamics under various physiological or pathological conditions.
Enzymology and Reaction Mechanism Elucidation
This compound and the general process of deuteration are central to elucidating the mechanisms of enzymes involved in L-allo-isoleucine metabolism. The use of deuterium (B1214612) from heavy water (D₂O) in enzymatic reactions allows researchers to track proton exchange events, which are fundamental to many enzymatic mechanisms.
The biosynthetic origin of L-allo-isoleucine in natural products was a long-standing puzzle until the discovery of dedicated enzyme systems in Streptomyces. cdnsciencepub.combjournal.org Research has identified and characterized two key enzyme pairs that convert L-isoleucine into L-allo-isoleucine. cdnsciencepub.com
These findings were significantly advanced by mechanistic studies using deuteration. nih.gov Researchers demonstrated that the aminotransferase DsaD, when acting alone in the presence of D₂O, catalyzes the exchange of the hydrogen for a deuterium at the Cα position of various amino acids. nih.gov However, when paired with its partner protein DsaE, the system catalyzes H/D exchange at both the Cα and Cβ positions. nih.gov This differential deuteration provided definitive evidence for the synergistic roles of the two proteins: DsaD is responsible for the initial Cα deprotonation, while DsaE facilitates the subsequent epimerization at the Cβ position, leading to the formation of L-allo-isoleucine. nih.gov These experiments highlight how isotopic labeling is crucial for dissecting complex, multi-enzyme reaction mechanisms.
| Enzyme Pair | Source Organism | Function | Mechanistic Insight from Deuteration |
| DsaD / DsaE | Streptomyces scopuliridis | Converts L-isoleucine to L-allo-isoleucine for desotamide biosynthesis. cdnsciencepub.combjournal.org | DsaD alone catalyzes Cα H/D exchange; the DsaD/DsaE pair catalyzes both Cα and Cβ H/D exchange, revealing their distinct roles. nih.gov |
| MfnO / MfnH | Streptomyces drozdowiczii | Converts L-isoleucine to L-allo-isoleucine for marformycin biosynthesis. cdnsciencepub.combjournal.org | MfnO is a PLP-linked aminotransferase and MfnH is an isomerase; they function similarly to DsaD/DsaE. cdnsciencepub.com |
This table details the enzyme systems biochemically characterized for L-allo-isoleucine biosynthesis.
Mechanistic Insights into Stereochemical Transformations Catalyzed by Enzymes
The use of stable, heavy-isotope-labeled compounds such as this compound is a powerful strategy for elucidating the complex mechanisms of enzyme-catalyzed reactions. Deuterated amino acids are particularly valuable for tracking the fate of hydrogen atoms during stereochemical transformations, providing critical insights that are often unobtainable through other methods. nih.govresearchgate.net By replacing hydrogen with deuterium, researchers can follow the abstraction and addition of protons at specific stereocenters without significantly altering the molecule's chemical properties, thereby revealing the precise steps of a catalytic cycle. nih.govresearchgate.net
A compelling example of this approach is the investigation into the biosynthesis of L-allo-isoleucine, a nonproteinogenic amino acid found in various organisms, from its diastereomer, L-isoleucine. acs.orgnih.govwikipedia.org This transformation requires an epimerization at the beta-carbon (Cβ), a chemically challenging feat. Studies have identified a two-protein system responsible for this conversion, comprising a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase (DsaD) and a small partner protein or isomerase (DsaE). acs.orgnih.gov
To dissect the specific roles of each enzyme in this stereochemical transformation, researchers conducted the reaction in a heavy water (D₂O) medium. nih.govnih.gov This experimental setup allows for any proton abstracted by the enzyme to be replaced by a deuteron (B1233211) from the solvent. The results of these experiments provided profound mechanistic clarity:
Action of DsaD Alone: When L-isoleucine was incubated with only the aminotransferase DsaD in D₂O, mass spectrometry analysis revealed deuterium incorporation exclusively at the alpha-carbon (Cα). nih.govresearchgate.netnih.gov This demonstrated that DsaD is capable of Cα-deprotonation, a canonical step for PLP-dependent enzymes where the cofactor stabilizes the resulting carbanion intermediate. wisc.edu
Action of the DsaD/DsaE Complex: In contrast, when L-isoleucine was incubated with both DsaD and its partner protein DsaE, deuterium was incorporated at both the Cα and Cβ positions. nih.govnih.gov This crucial finding indicated that the partner protein DsaE is essential for facilitating the hydrogen exchange at the Cβ position, which is the key step in the stereochemical inversion that converts L-isoleucine to L-allo-isoleucine. nih.govacs.org
These findings, summarized in the table below, illustrate how deuterated tracers can illuminate the distinct functions of individual components within a multi-enzyme complex. The site-selective deuteration observed in these experiments provides direct evidence for a stepwise mechanism where DsaD handles the initial Cα chemistry and DsaE subsequently enables the Cβ epimerization. nih.govresearchgate.netnih.gov
| Reactant | Enzyme(s) Present | Solvent | Observed Deuteration Site(s) | Mechanistic Insight |
|---|---|---|---|---|
| L-Isoleucine | DsaD | D₂O | Cα (alpha-carbon) | DsaD catalyzes Cα-deprotonation, a standard function for PLP-dependent enzymes. nih.govresearchgate.net |
| L-Isoleucine | DsaD and DsaE | D₂O | Cα and Cβ (beta-carbon) | The DsaE partner protein is required to facilitate the stereochemical transformation at the Cβ position. nih.govnih.gov |
This dual-protein catalytic system provides a unique platform for producing selectively deuterated amino acids for further research. nih.govnih.gov The ability to control the site of deuterium incorporation by simply including or excluding the DsaE protein is a powerful biocatalytic tool. wisc.edu Such mechanistic studies, enabled by compounds like this compound, are fundamental to understanding how enzymes achieve their remarkable specificity and control over complex chemical transformations. nih.govresearchgate.net
Theoretical and Computational Investigations Involving L Allo Isoleucine D10
Molecular Modeling and Dynamics Simulations of L-Allo-isoleucine-d10 Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
In the context of this compound, MD simulations can be employed to:
Analyze Conformational Preferences: The simulations can reveal the most stable three-dimensional arrangements (conformers) of the molecule in solution. While the chirality of L-allo-isoleucine is fixed, the molecule possesses rotational freedom around its single bonds, leading to various transient shapes. Understanding these preferences is crucial as they can influence the molecule's reactivity and ability to bind to enzymes.
Study Solvation Effects: The interaction of this compound with surrounding water molecules can be modeled to understand how solvation influences its structure and dynamics. The deuteration is not expected to significantly alter the fundamental nature of these interactions compared to the non-deuterated form.
Investigate Interactions with Biomolecules: MD simulations can model the binding of this compound to proteins, such as enzymes or receptors. This is particularly relevant in the study of metabolic pathways where L-allo-isoleucine may act as a substrate or inhibitor. The use of deuterated amino acids in simulations can be particularly insightful for interpreting experimental data from techniques like solid-state 2H NMR, which can probe molecular dynamics. ucl.ac.uk
The parameters for simulating this compound would be derived from established force fields for amino acids, with adjustments made to account for the increased mass of deuterium (B1214612). While specific MD studies on this compound are not widely published, the methodologies are well-established from simulations of other amino acids and their deuterated analogues. nih.govnih.gov
| Simulation Parameter | Typical Value/Method | Purpose in this compound Simulation |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules to simulate aqueous environments. |
| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of conformational changes and intermolecular interactions. |
| Temperature/Pressure | 300 K / 1 atm | Simulates physiological conditions. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |
Quantum Chemical Calculations for Spectroscopic Prediction and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and properties of molecules. rsc.org These methods are invaluable for predicting spectroscopic data and analyzing the conformational landscape of this compound.
Key applications of quantum chemistry in the study of this compound include:
Spectroscopic Prediction: Quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. nih.gov For this compound, these calculations would predict shifts in vibrational frequencies corresponding to the C-D bonds compared to the C-H bonds in the non-deuterated molecule. This theoretical data is crucial for interpreting experimental spectra. A study on the fragmentation of L-allo-isoleucine used DFT calculations with the B3PW91 functional and a 6-311G++(d,p) basis set to rationalize the observed mass spectra. rsc.org Similar approaches can be applied to the deuterated form.
Conformational Analysis: By calculating the energies of different molecular geometries, quantum chemistry can identify the most stable conformers of this compound and the energy barriers between them. This provides a more detailed and accurate picture of the molecule's conformational preferences than molecular mechanics-based methods.
Electronic Properties: These calculations can also determine various electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). rsc.org These properties are fundamental to understanding the molecule's reactivity.
| Property | Computational Method | Relevance for this compound |
| Vibrational Frequencies | DFT (e.g., B3LYP/cc-pVDZ) | Prediction of IR and Raman spectra, aiding in experimental identification. nih.gov |
| NMR Chemical Shifts | GIAO method | Prediction of 1H, 13C, and 2H NMR spectra for structural elucidation. nih.gov |
| Relative Energies of Conformers | DFT, MP2 | Determination of the most stable molecular shapes. nih.gov |
| Fragmentation Pathways | DFT | Understanding mass spectrometry data by calculating the energies of fragment ions. rsc.orgrsc.org |
In Silico Pathway Reconstruction and Optimization for Metabolic Engineering Applications
Metabolic engineering aims to purposefully modify the metabolic pathways of organisms, such as bacteria or yeast, to enhance the production of desired compounds. nih.govresearchgate.net In silico (computational) methods play a crucial role in this process by allowing for the modeling and analysis of metabolic networks.
L-allo-isoleucine is known to be formed from L-isoleucine, and its levels are particularly significant in the diagnosis of Maple Syrup Urine Disease (MSUD), a disorder of branched-chain amino acid (BCAA) metabolism. nih.govtargetmol.com While not a primary target for production, understanding and modeling its biosynthetic pathway is relevant.
In silico investigations in this area would involve:
Pathway Reconstruction: Based on known biochemical reactions, a computational model of the metabolic pathway leading to L-Allo-isoleucine from a primary carbon source like glucose can be constructed. This model would include the enzymes involved in the biosynthesis of L-isoleucine, such as threonine dehydratase and acetohydroxy acid synthase, as well as the transaminases that can interconvert L-isoleucine and its keto-acid, which is a precursor to L-allo-isoleucine. nih.govresearchgate.net
Flux Balance Analysis (FBA): FBA is a computational technique used to predict the flow of metabolites through a metabolic network. By applying FBA to a reconstructed model, one could predict the theoretical yield of L-allo-isoleucine under different genetic or environmental conditions.
Identification of Engineering Targets: The in silico model can be used to identify key enzymes or genes that could be targeted for modification to either increase or decrease the production of L-allo-isoleucine. For instance, the model could predict the effect of overexpressing or knocking out specific genes involved in the BCAA biosynthesis pathway. nih.govresearchgate.net
| Enzyme/Protein | Gene (in E. coli) | Role in Branched-Chain Amino Acid Biosynthesis |
| Threonine dehydratase | ilvA | Catalyzes the first step in L-isoleucine biosynthesis. nih.gov |
| Acetohydroxy acid synthase | ilvB, ilvN, ilvI, ilvH | Involved in the parallel pathways for L-isoleucine and L-valine synthesis. researchgate.net |
| Keto acid isomeroreductase | ilvC | A key enzyme in the biosynthesis of both L-isoleucine and L-valine. nih.gov |
| Dihydroxyacid dehydratase | ilvD | Catalyzes the subsequent step in the BCAA pathway. nih.gov |
| Branched-chain aminotransferase | ilvE | Catalyzes the final transamination step to produce L-isoleucine, L-valine, and L-leucine. nih.gov |
Future Research Trajectories and Methodological Advancements Pertaining to L Allo Isoleucine D10
Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Atom Economy
The synthesis of isotopically labeled compounds, including L-Allo-isoleucine-d10, is an area of active research, with a growing emphasis on developing environmentally benign and more efficient processes. Future efforts are directed towards "green chemistry" approaches that maximize the incorporation of atoms from reactants into the final product, a concept known as atom economy. nih.govnih.govrsc.org
Currently, many methods for deuterium (B1214612) labeling exist, ranging from direct exchange reactions to multi-step syntheses using deuterated precursors. mdpi.com A promising future direction lies in the refinement of catalytic systems that facilitate selective hydrogen-deuterium (H/D) exchange. For instance, palladium-on-carbon (Pd/C) catalysts in combination with aluminum and heavy water (D₂O) represent a greener alternative to traditional methods. nih.gov This system allows for the in situ generation of deuterium gas, avoiding the need to handle hazardous D₂ gas directly, and the primary waste product is non-toxic aluminum oxide. nih.gov Such catalytic H/D exchange reactions are being explored for their high selectivity and efficiency under milder conditions, such as microwave irradiation, which can significantly shorten reaction times. nih.gov
Future research will likely focus on developing even more selective and robust catalysts for the synthesis of complex deuterated molecules like this compound. The goal is to achieve high isotopic purity while minimizing waste and the use of harsh reagents. rsc.org Organophotocatalysis is another emerging area that offers mild and versatile conditions for preparing enantioenriched α-deuterated α-amino acids. nih.gov These radical-based strategies could provide novel pathways for the synthesis of this compound from readily available starting materials. nih.gov
Advancements in Ultra-Sensitive Analytical Detection Methods for Low Abundance Analytes
The utility of this compound as an internal standard and tracer is directly dependent on the ability to accurately and sensitively detect it, often at very low concentrations within complex biological matrices. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS), are pushing the boundaries of detection.
High-resolution mass spectrometry (HR-MS) coupled with techniques like liquid chromatography (LC) and electrospray ionization (ESI) is a powerful tool for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgnih.gov Future developments in HR-MS will likely focus on improving resolution and sensitivity, allowing for the detection of even lower abundance analytes.
Tandem mass spectrometry (MS/MS) methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), offer exceptional sensitivity and selectivity for trace-level analysis. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), researchers can quantify deuterated compounds with high precision, even in the presence of interfering substances. nih.gov The development of faster chromatography techniques, such as those using low thermal mass (LTM) GC ovens, will enable higher throughput analysis of samples containing this compound. nih.gov
Furthermore, advancements in ionization techniques and ion mobility spectrometry will continue to enhance the ability to separate and detect isomeric and isobaric compounds, which is particularly relevant for the analysis of amino acids and their metabolites. rsc.orgrevvity.com
Expansion of Isotopic Labeling Strategies Beyond Deuterium (e.g., Combinatorial Stable Isotope Labeling)
While deuterium labeling is a cornerstone of metabolic research, the future lies in more complex and informative isotopic labeling strategies. Combining deuterium labeling with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) can provide multi-dimensional data for tracing metabolic pathways and studying molecular structures. medchemexpress.comnih.govisotope.com
For instance, L-Allo-isoleucine could be synthesized with a combination of deuterium, ¹³C, and ¹⁵N labels. eurisotop.com Such multiply-labeled compounds are invaluable in techniques like nuclear magnetic resonance (NMR) spectroscopy for protein structure determination. Specific labeling of methyl groups with ¹³C in a deuterated background can significantly reduce spectral complexity in large proteins, allowing for the study of protein dynamics and interactions. mpg.deunl.pt
Combinatorial labeling, where different combinations of isotopes are incorporated into a molecule, can further expand the toolkit for researchers. nih.gov These strategies, often employed in cell-free protein expression systems, allow for the selective labeling of specific amino acids or even specific atoms within an amino acid. rsc.org This level of control is crucial for dissecting complex biological systems.
Integration of this compound in Multi-Omics Research Workflows (e.g., Quantitative Proteomics and Metabolomics in Research Settings)
The true power of this compound is realized when it is integrated into systems-level biological research, often referred to as "multi-omics." This involves the simultaneous analysis of different types of biological molecules (e.g., proteins, metabolites) to gain a holistic view of a biological system.
In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique for comparing protein abundances between different cell populations. nih.govcore.ac.uk While traditionally using heavy arginine and lysine, the principles of metabolic labeling can be extended to other amino acids, including isotopically labeled versions of isoleucine. nih.gov this compound, when used as an internal standard, is crucial for accurate quantification in both relative and absolute proteomics experiments. thermofisher.com Isobaric tagging technologies, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), also benefit from the use of labeled standards for validation and quality control. nih.govnih.govnih.gov
In metabolomics, which is the study of small molecules (metabolites) in a biological system, deuterated standards like this compound are essential for accurate quantification. researchgate.net They help to correct for variations in sample preparation and instrument response, thereby improving the reliability of the data. researchgate.net The use of this compound can aid in tracing the flux of isoleucine through various metabolic pathways, providing insights into cellular metabolism in health and disease. nih.govnih.govscilit.com
Exploration of Novel Applications in Systems Biology and Advanced Metabolic Engineering Research
The future applications of this compound extend into the realms of systems biology and metabolic engineering. In systems biology, which aims to understand the complex interactions within biological systems, isotopically labeled molecules are used to build and validate computational models of metabolic networks. By tracing the fate of this compound, researchers can quantify the flow of metabolites through different pathways and understand how these networks are regulated.
In metabolic engineering, the goal is to modify the metabolism of organisms, often microbes, to produce valuable chemicals or fuels. researchgate.net For example, research has been conducted to improve L-isoleucine production in Corynebacterium glutamicum. researchgate.net In such studies, this compound can be used as a tracer to identify bottlenecks in production pathways and to quantify the effects of genetic modifications. This allows for a more rational and efficient approach to strain improvement.
Furthermore, the central role of branched-chain amino acids like isoleucine in regulating glucose metabolism opens up new avenues of research where this compound could be a valuable tool. mdpi.com Studies have shown that isoleucine can modulate hepatic glucose production, and understanding these mechanisms is crucial for research into metabolic diseases. mdpi.com
Q & A
Q. What are the key considerations for synthesizing L-Allo-isoleucine-d10 with high isotopic purity?
Methodological steps include:
- Using deuterium-enriched precursors and controlled reaction conditions to minimize isotopic dilution .
- Validating isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS), ensuring ≥98% deuterium incorporation (as per specifications for related compounds in ).
- Implementing purification protocols (e.g., chromatography) to isolate the allo-isoleucine isomer from other stereoisomers .
Q. How should researchers validate the isotopic enrichment of this compound in experimental setups?
- Use tandem mass spectrometry (MS/MS) to confirm deuterium distribution across the molecule .
- Cross-reference with non-deuterated standards to rule out natural abundance interference in quantitative assays .
- Report batch-specific enrichment levels in metadata to ensure reproducibility .
Q. What protocols are recommended for storing this compound to maintain stability in long-term studies?
- Store in airtight, light-resistant containers at -20°C to prevent deuterium exchange with ambient moisture .
- Monitor degradation via periodic LC-MS analysis, focusing on deuterium loss or racemization .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence metabolic flux analysis, and what controls are necessary?
- Address kinetic isotope effects (KIEs) by:
- Comparing flux rates between deuterated and non-deuterated analogs in parallel experiments .
- Applying correction factors derived from in vitro enzyme assays to adjust for KIEs in in vivo models .
Q. What experimental designs mitigate confounding variables when tracing this compound in protein synthesis studies?
- Use pulse-chase labeling with time-resolved sampling to distinguish incorporation rates from turnover effects .
- Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to validate isotopic dilution in complex biological matrices .
- Employ computational modeling to deconvolute isotopic interference in proteomic datasets .
Q. How can researchers resolve discrepancies in protein folding kinetics observed with this compound versus non-deuterated analogs?
- Conduct circular dichroism (CD) or hydrogen-deuterium exchange (HDX) assays to compare structural impacts of deuterium .
- Control for solvent isotope effects by replicating experiments in deuterated vs. protiated buffers .
- Publish raw data and modeling parameters to enable cross-study validation .
Q. What strategies optimize the use of this compound as an internal standard in quantitative metabolomics?
- Validate linearity and sensitivity across physiological concentration ranges using spike-recovery experiments .
- Account for matrix effects by normalizing to tissue-specific extraction efficiencies .
- Disclose isotopic purity and lot variability in supplementary materials to enhance cross-lab comparability .
Methodological and Reporting Standards
Q. How should researchers report the use of this compound in publications to ensure reproducibility?
- Specify synthesis protocols, isotopic enrichment, and storage conditions in the Methods section .
- Include raw MS/MS spectra or NMR chromatograms in supplementary data to verify deuterium distribution .
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for isotopic labeling studies .
Q. What are common pitfalls in interpreting data from this compound tracer studies, and how can they be avoided?
- Pitfall: Overlooking deuterium’s impact on bond strength in kinetic assays. Solution: Validate reaction rates with non-deuterated controls .
- Pitfall: Assuming uniform isotopic incorporation across tissues. Solution: Use imaging mass spectrometry to map spatial distribution .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
